2-[(Thien-2-ylmethoxy)methyl]oxirane
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Overview
Description
2-[(Thien-2-ylmethoxy)methyl]oxirane is an organic compound with the molecular formula C8H10O2S . It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a thienylmethoxy group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Thien-2-ylmethoxy)methyl]oxirane typically involves the reaction of thien-2-ylmethanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[(Thien-2-ylmethoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted oxiranes: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(Thien-2-ylmethoxy)methyl]oxirane is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-[(Thien-2-ylmethoxy)methyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
2-[(Thien-2-ylmethyl)oxirane]: Similar structure but lacks the methoxy group.
2-[(Fur-2-ylmethoxy)methyl]oxirane: Similar structure with a furan ring instead of a thienyl ring.
2-[(Phenylmethoxy)methyl]oxirane: Similar structure with a phenyl ring instead of a thienyl ring.
Uniqueness: 2-[(Thien-2-ylmethoxy)methyl]oxirane is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(thiophen-2-ylmethoxymethyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXOENJRXKJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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